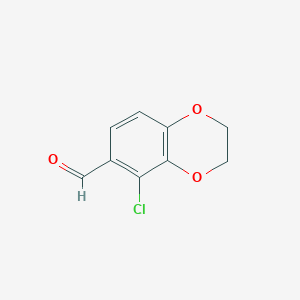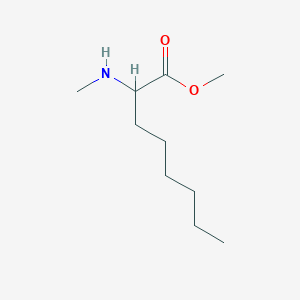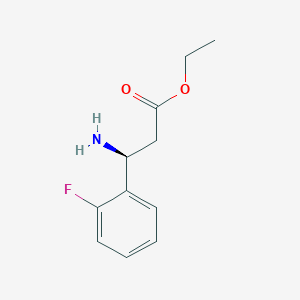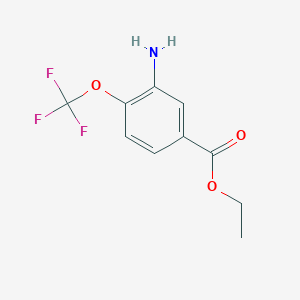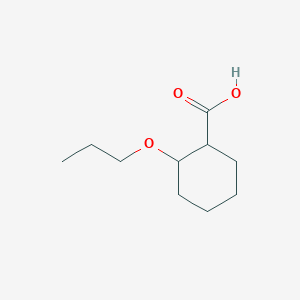
Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate is a chemical compound with the molecular formula C7H11KN2O2S and a molecular weight of 226.34 g/mol This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate typically involves the reaction of 3-tert-butyl-1,2,4-thiadiazole-5-carboxylic acid with potassium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying. The reaction conditions are relatively mild, and the yield of the product is generally high.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. The reaction is typically carried out in large reactors, and the product is purified using standard industrial techniques such as crystallization and filtration.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfur-containing heterocycles.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through various biochemical pathways, including oxidative stress and signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: Another thiadiazole derivative with similar biological activities.
Thiazole: A related heterocyclic compound with a sulfur and nitrogen atom in a five-membered ring.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
Uniqueness
Potassium 3-tert-butyl-1,2,4-thiadiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H9KN2O2S |
|---|---|
Molekulargewicht |
224.32 g/mol |
IUPAC-Name |
potassium;3-tert-butyl-1,2,4-thiadiazole-5-carboxylate |
InChI |
InChI=1S/C7H10N2O2S.K/c1-7(2,3)6-8-4(5(10)11)12-9-6;/h1-3H3,(H,10,11);/q;+1/p-1 |
InChI-Schlüssel |
AMOKYAWJSVQGDJ-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=NSC(=N1)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


